molecular formula C20H17BrN2O5 B280109 methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B280109
M. Wt: 445.3 g/mol
InChI Key: NAUBUPYAYCKWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a pyran ring, and several functional groups such as amino, cyano, and ester groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic synthesis. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of the furan ring, followed by the introduction of the bromophenoxy group through nucleophilic substitution. The pyran ring is then constructed through cyclization reactions, and the final product is obtained by introducing the amino and cyano groups through further functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano groups, into amines.

    Substitution: The bromophenoxy group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for studying various organic reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the effects of different functional groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used to design and synthesize new drugs with specific therapeutic targets.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like amino and cyano allows the compound to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Methyl 6-amino-4-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a chlorophenoxy group instead of a bromophenoxy group, which may affect its reactivity and biological activity.

    Methyl 6-amino-4-{5-[(2-fluorophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate: The presence of a fluorophenoxy group can influence the compound’s chemical properties and interactions with biological targets.

    Methyl 6-amino-4-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate: The methylphenoxy group introduces steric effects that can alter the compound’s reactivity and biological effects.

Each of these similar compounds has unique properties that can be leveraged for specific applications, making methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate a valuable compound for research and development.

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H17BrN2O5/c1-11-17(20(24)25-2)18(13(9-22)19(23)27-11)16-8-7-12(28-16)10-26-15-6-4-3-5-14(15)21/h3-8,18H,10,23H2,1-2H3

InChI Key

NAUBUPYAYCKWKV-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=CC=CC=C3Br)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=CC=CC=C3Br)C(=O)OC

Origin of Product

United States

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